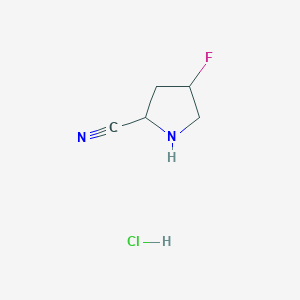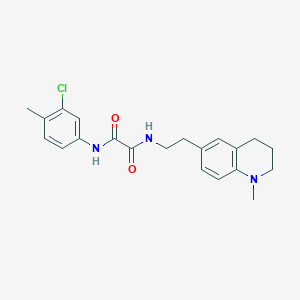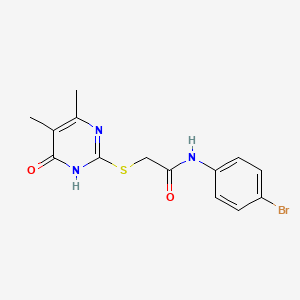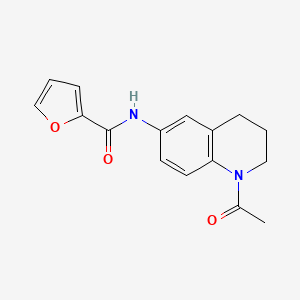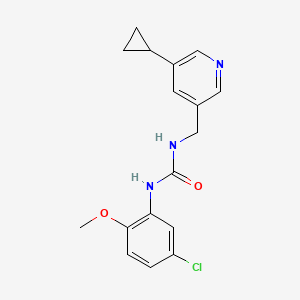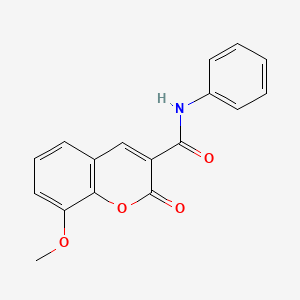
8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide
説明
“8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide” is a derivative of coumarin-3-carboxamide . Coumarin is a potent secondary metabolite found in plants and fungi, characterized by several pharmacological properties . The presence of the chromene-3-carboxamide motif is crucial for the enzymatic activity .
Synthesis Analysis
The synthesis of coumarin-3-carboxamide derivatives, including “this compound”, involves several routes . A series of novel coumarin-3-carboxamide derivatives were designed and synthesized to evaluate their biological activities .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a chromene-3-carboxamide motif . The name chromene is applied to both the 2H- and 4H-form of the molecule, where 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .科学的研究の応用
Crystal Structure and Polymorphism
4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives exhibit notable crystal structures and polymorphism. These compounds show distinct crystallization in various space groups, suggesting a potential for diverse molecular interactions and applications in crystallography (Reis et al., 2013).
Synthetic Methods
Rapid synthetic methods have been developed for compounds like 4-oxo-4H-chromene-3-carboxylic acid, which is an important intermediate in the synthesis of biologically active compounds. This showcases the role of 8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide derivatives in facilitating efficient synthetic routes for complex molecules (Zhu et al., 2014).
GPR35 Agonist
Derivatives of this compound have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35. This highlights their potential in understanding the receptor's physiological role and drug development (Funke et al., 2013).
Fluorescence and Photoluminescence
Certain derivatives exhibit excellent fluorescence and photoluminescence properties in both solution and solid states. This suggests their use in the development of fluorescent materials and molecular probes (Shi et al., 2017).
Antioxidant and Antibacterial Agents
4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives have shown promising antioxidant and antibacterial activities. This indicates the potential of these compounds in pharmaceutical applications (Subbareddy & Sumathi, 2017).
Water-Soluble Fluorescent Probes
Water-soluble sodium 8-carboxy-7-hydroxy-6-oxo-6H-benzo[c]chromene-2-sulfonates derived from these compounds have been used as fluorescent probes for detecting Fe3+ in water solutions, demonstrating their utility in environmental and biological sensing applications (Shi & Zhang, 2020).
Biological Evaluation
Derivatives have been synthesized and evaluated for their biological properties, including antibacterial activity. This underscores the significance of these compounds in developing new therapeutic agents (Ramaganesh et al., 2010).
Molecular and Supramolecular Structures
Detailed molecular and supramolecular structure analysis of these compounds has been performed, providing valuable information for the development of selective adenosine receptor ligands and MAO-B inhibitors (Reis et al., 2014).
Solvatochromism Studies
Studies on the solvatochromic properties of these compounds reveal their potential applications in developing materials with color-changing properties in response to solvent polarity changes (Chitreddy & Shanmugam, 2017).
将来の方向性
The future directions for “8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide” could include further studies on its biological activities, particularly its potential anticancer activity . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .
作用機序
Target of Action
The primary target of 8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion and absorption of dietary fat .
Mode of Action
This compound interacts with pancreatic lipase in a competitive manner . The compound binds to the active site of the enzyme, thereby inhibiting its function . The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .
Biochemical Pathways
The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway. Specifically, it prevents the breakdown of triglycerides into monoglycerides and free fatty acids, thereby reducing the absorption of dietary fats .
Result of Action
The result of the action of this compound is the inhibition of pancreatic lipase, leading to a decrease in the breakdown and absorption of dietary fats . This could potentially be beneficial in the management of conditions such as obesity .
特性
IUPAC Name |
8-methoxy-2-oxo-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-14-9-5-6-11-10-13(17(20)22-15(11)14)16(19)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWGJERTTNYKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
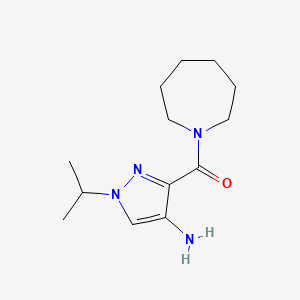

![3-[(3,5-Dimethylpiperidyl)carbonyl]-6,8-dichlorochromen-2-one](/img/structure/B2944931.png)
![5-Methyl-4-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2944933.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2944935.png)
![2-Cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2944939.png)
![5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944940.png)
![N-(3-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2944943.png)
